
7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione typically involves the reaction of 7-chloro-2,4-dioxo-1,2,3,4-tetrahydroquinazoline with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
科学的研究の応用
7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis.
類似化合物との比較
Similar Compounds
- 7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione
- 7-chloro-3-(2-methylpropyl)-1H-quinazoline-2,4-dione
- 7-chloro-3-(4-methylpentyl)-1H-quinazoline-2,4-dione
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C13H15ClN2O2 |
|---|---|
分子量 |
266.72 g/mol |
IUPAC名 |
7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(2)5-6-16-12(17)10-4-3-9(14)7-11(10)15-13(16)18/h3-4,7-8H,5-6H2,1-2H3,(H,15,18) |
InChIキー |
BMBLLUPLBMHDTE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


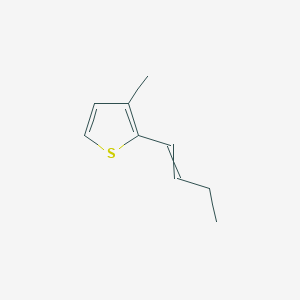
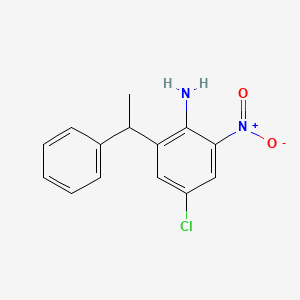
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
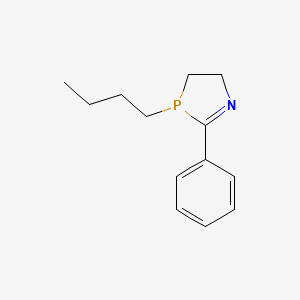
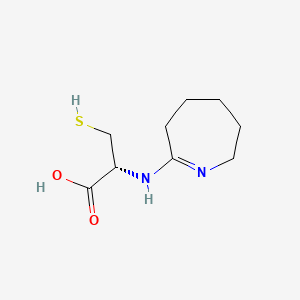
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
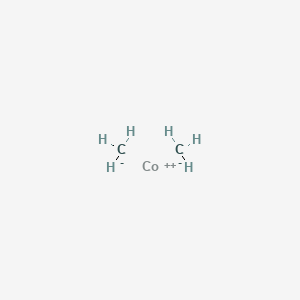
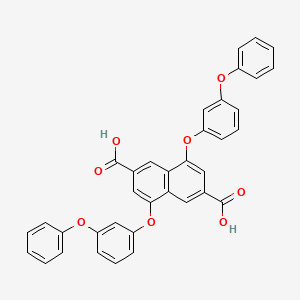
![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)
![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)


